![molecular formula C11H15N3 B13960269 2-(1H-Benzo[d]imidazol-1-yl)-N-ethylethanamine](/img/structure/B13960269.png)
2-(1H-Benzo[d]imidazol-1-yl)-N-ethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole, 1-[2-(ethylamino)ethyl]-: is a derivative of benzimidazole, a bicyclic compound consisting of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or carboxylic acids. For the specific compound benzimidazole, 1-[2-(ethylamino)ethyl]-, the synthesis can be achieved through the following steps:
Condensation Reaction: o-Phenylenediamine reacts with an appropriate aldehyde or carboxylic acid under acidic or basic conditions to form the benzimidazole core.
Substitution Reaction: The ethylaminoethyl group is introduced through nucleophilic substitution reactions, often using ethylamine as the nucleophile.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of catalysts, such as ZnO nanoparticles, and techniques like microwave irradiation can enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethylaminoethyl group can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ethylamine, various aldehydes or carboxylic acids.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, each with unique pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Benzimidazole, 1-[2-(ethylamino)ethyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in treating parasitic infections and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of benzimidazole, 1-[2-(ethylamino)ethyl]- involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: The parent compound, known for its broad range of pharmacological activities.
2-Aminobenzimidazole: Known for its antimicrobial and antifilarial activities.
Pyrimido[1,2-a]benzimidazole: A derivative with significant antibacterial activity
Eigenschaften
Molekularformel |
C11H15N3 |
|---|---|
Molekulargewicht |
189.26 g/mol |
IUPAC-Name |
2-(benzimidazol-1-yl)-N-ethylethanamine |
InChI |
InChI=1S/C11H15N3/c1-2-12-7-8-14-9-13-10-5-3-4-6-11(10)14/h3-6,9,12H,2,7-8H2,1H3 |
InChI-Schlüssel |
DPMIMDPCWORIMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCN1C=NC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


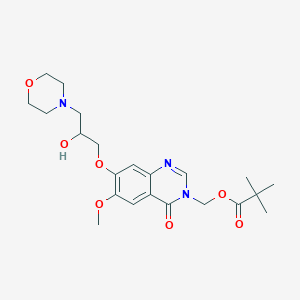
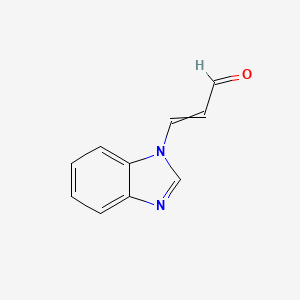
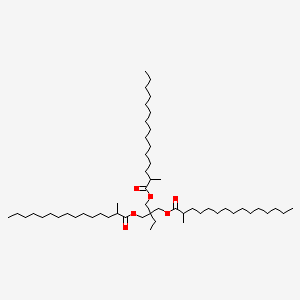

![1-(benzo[d]thiazol-2-yl)-N-cyclopentylpiperidine-4-carboxamide](/img/structure/B13960222.png)
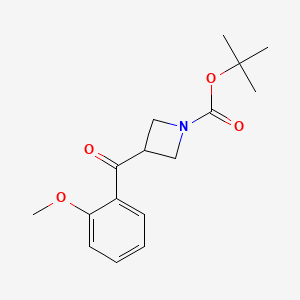
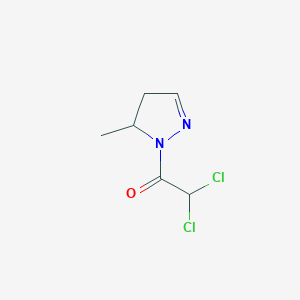
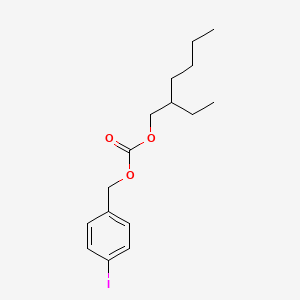
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 1-phenylcyclopentane-1-carboxylate](/img/structure/B13960242.png)
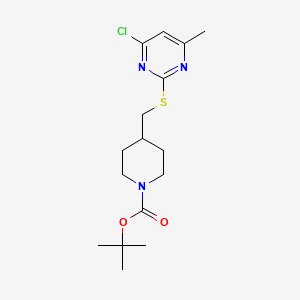


![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoic acid](/img/structure/B13960262.png)

